1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-[3-(4-fluorophenoxy)propyl]piperazine dihydrochloride involves several steps. One common synthetic route includes the reaction of 4-fluorophenol with 1,3-dibromopropane to form 3-(4-fluorophenoxy)propyl bromide. This intermediate is then reacted with piperazine to yield 1-[3-(4-fluorophenoxy)propyl]piperazine. Finally, the product is converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-[3-(4-fluorophenoxy)propyl]piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .
Scientific Research Applications
1-[3-(4-fluorophenoxy)propyl]piperazine dihydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: This compound is used in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it is employed in preclinical studies to investigate potential pharmacological effects.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorophenoxy)propyl]piperazine dihydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[3-(4-fluorophenoxy)propyl]piperazine dihydrochloride can be compared with other similar compounds such as:
1-(4-fluorophenyl)piperazine: This compound has a similar structure but lacks the propyl chain, leading to different chemical properties and applications.
1-(3-(4-fluorophenoxy)propyl)piperazine: The non-dihydrochloride form of the compound, which has different solubility and stability characteristics.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
IUPAC Name |
1-[3-(4-fluorophenoxy)propyl]piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O.2ClH/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16;;/h2-5,15H,1,6-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRGSSVEEBFOGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=C(C=C2)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374636 | |
Record name | 1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537037-78-8 | |
Record name | 1-[3-(4-fluorophenoxy)propyl]piperazine Dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 537037-78-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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